4-O-Benzoyl pyridoxine
Description
Contextualization within Pyridoxine (B80251) (Vitamin B6) Derivatization Studies
Vitamin B6 is a water-soluble vitamin that encompasses a group of six chemically related compounds, known as vitamers: pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphorylated forms. nih.govnih.gov Pyridoxine, characterized by a 4-hydroxymethyl group, is the most stable form and is commonly used in vitamin supplements. drugbank.comtaylorandfrancis.com In the body, these vitamers are interconverted, with pyridoxal 5'-phosphate (PLP) being the most biologically active form, serving as a crucial coenzyme in over 160 enzymatic reactions, primarily related to amino acid metabolism. nih.govnih.govnih.gov
The pyridoxine molecule, with its multifunctional pyridine (B92270) scaffold, presents a rich platform for chemical modifications. researchgate.net Medicinal chemists have long been interested in synthesizing pyridoxine derivatives to explore new therapeutic applications and to study the mechanisms of vitamin B6-dependent enzymes. researchgate.netnih.gov This derivatization can alter the molecule's physicochemical properties, such as solubility and stability, or its biological activity. ontosight.ai The chemical versatility of the pyridoxine structure allows for modifications at several positions, leading to the development of a wide array of analogues for pharmacological and enzymatic investigations. abertay.ac.uk
Table 1: Core Vitamin B6 Vitamers This interactive table provides a summary of the primary, non-phosphorylated forms of Vitamin B6.
| Vitamer | Chemical Group at 4-Position | Primary Role |
|---|---|---|
| Pyridoxine (PN) | Hydroxymethyl (-CH₂OH) | Stable precursor form, often used in supplements. taylorandfrancis.com |
| Pyridoxal (PL) | Aldehyde (-CHO) | An intermediate in the metabolic pathway. mdpi.com |
| Pyridoxamine (PM) | Aminomethyl (-CH₂NH₂) | An intermediate involved in transamination reactions. mdpi.com |
Significance of Esterification at the 4-Position for Research Endeavors
The 4-position of the pyridoxine ring is of particular strategic importance in its biological function and, consequently, in its derivatization for research. The 4-hydroxymethyl group is the primary site of metabolic activity, where it is oxidized by the enzyme pyridoxine 4-oxidase to form pyridoxal. wikipedia.org This conversion is a critical step in the synthesis of the active coenzyme, PLP. nih.gov
Esterification at this 4-position, as seen in 4-O-Benzoyl pyridoxine, involves attaching a benzoyl group to the 4-hydroxymethyl moiety. This modification has several key implications for research:
Blocking Metabolic Conversion: By esterifying the 4-hydroxymethyl group, the primary site for oxidation is blocked. This prevents the direct conversion of the derivative to pyridoxal, potentially altering its metabolic fate and prolonging its circulation or creating a prodrug that releases pyridoxine upon hydrolysis of the ester bond.
Altering Biological Activity: Modifications at the 4-position have been a central strategy in developing vitamin B6 antagonists. abertay.ac.uk For example, 4-deoxypyridoxine (B1198617) is a known potent antagonist of vitamin B6. mdpi.com Creating an ester like this compound allows researchers to investigate how steric bulk and electronic properties at this specific position influence interactions with enzyme active sites.
Modulating Physicochemical Properties: The introduction of a benzoyl group increases the lipophilicity of the pyridoxine molecule. This can significantly affect its solubility, membrane permeability, and distribution within biological systems, which are critical parameters in drug design and chemical biology studies.
The synthesis of derivatives specifically modified at the 4'-position often requires strategic use of protecting groups to ensure regioselectivity, highlighting the deliberate and targeted nature of this chemical alteration. thieme-connect.com Research into such compounds provides valuable insights into the structure-activity relationships of vitamin B6-dependent pathways and offers a pathway to novel bioactive molecules.
Table 2: Chemical Profile of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl benzoate | chemsrc.com |
| CAS Number | 5223-10-9 | chemsrc.com |
| Molecular Formula | C₁₅H₁₅NO₄ | chemsrc.com |
| Boiling Point | 536.1ºC at 760mmHg | chemsrc.com |
| Density | 1.302g/cm³ | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
5223-10-9 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl benzoate |
InChI |
InChI=1S/C15H15NO4/c1-10-14(18)13(12(8-17)7-16-10)9-20-15(19)11-5-3-2-4-6-11/h2-7,17-18H,8-9H2,1H3 |
InChI Key |
VYPDKSKLULNJPO-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)COC(=O)C2=CC=CC=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC(=O)C2=CC=CC=C2)CO |
Other CAS No. |
5223-10-9 |
Synonyms |
4-O-benzoyl pyridoxine alpha(4)-O-benzoyl pyridoxine pyridoxine 4-benzoic acid este |
Origin of Product |
United States |
Molecular Interactions and Biochemical Investigations Preclinical Focus
Influence of Benzoyl Modification on Biological Recognition
There is no specific information available in the reviewed literature concerning how the addition of a benzoyl group to the 4-position of pyridoxine (B80251) influences its recognition by biological systems, such as transport proteins or cell surface receptors. General knowledge dictates that such a modification would significantly alter the molecule's polarity, size, and steric profile compared to its parent compound, pyridoxine, likely impacting its absorption, distribution, and interaction with cellular components. However, specific studies detailing these effects for 4-O-Benzoyl pyridoxine are absent.
Interactions with Enzyme Systems and Co-factor Activity
Information regarding the direct interaction of this compound with enzyme systems is sparse. It is known that pyridoxine must be converted to its active co-enzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), to participate in a vast number of enzymatic reactions. The metabolic fate of this compound and whether it can be converted to a biologically active form remains uncharacterized in the available literature.
One study noted the chemical hydrolysis of this compound, which occurs more rapidly than its 5-O-benzoyl counterpart in acidic conditions, but this describes a chemical property rather than a specific enzymatic interaction.
Modulatory Effects on Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes
No research data could be located that specifically investigates the modulatory effects of this compound on PLP-dependent enzymes. It is plausible that the benzoyl group would act as a protecting group, preventing the 4'-hydroxymethyl group from being phosphorylated by pyridoxal kinase, a key step in the formation of active PLP. This would theoretically render it inactive as a direct precursor, and it might even act as an inhibitor, but this has not been experimentally verified in the available sources.
Inhibition or Activation of Specific Enzymes (e.g., Acetylcholinesterase, Tubulin Polymerization)
There are no available studies that test the activity of this compound as either an inhibitor or activator of specific enzymes such as acetylcholinesterase or its effect on processes like tubulin polymerization.
Role in Cellular Metabolic Pathways (In Vitro/In Vivo Models)
Detailed investigations into the role of this compound within cellular metabolic pathways in either in vitro or in vivo models are not described in the public literature. Its potential use has been noted in the context of being a cosmetic and pharmaceutical preservative, but its metabolic impact has not been detailed.
Impact on Amino Acid Metabolism Pathways
Given that the core functions of vitamin B6 are intrinsically linked to amino acid metabolism through the action of PLP-dependent enzymes, any interference with PLP formation would logically impact these pathways. However, no direct evidence or experimental data on the specific effects of this compound on amino acid metabolism is available.
Linkages to One-Carbon Metabolism
Similarly, while PLP plays a crucial role in one-carbon metabolism by participating in the serine-glycine interconversion, there is no information linking this compound to this pathway. The lack of data on its conversion to PLP prevents any substantive discussion on its potential role.
Antioxidant Mechanisms at a Molecular Level
Direct research into the molecular antioxidant mechanisms of this compound is not present in the current body of scientific literature. However, investigations into its constituent parts and related derivatives offer some insights.
The parent molecule, pyridoxine (Vitamin B6), is known to possess antioxidant properties. It has been shown to function as a hydroxyl radical scavenger, which can help prevent the process of lipid peroxidation in monocytes. flemingcollege.ca The theoretical basis for this activity suggests that the aromatic ring of pyridoxine can directly bind to hydroxyl radicals. flemingcollege.ca
Furthermore, studies on novel synthetic pyridoxine derivatives highlight more complex antioxidant actions. For instance, the hybrid compound B6NO, which combines pyridoxine with nitromalic acid, demonstrates significant antioxidant activity. nih.gov Its primary mechanisms include the chelation of iron ions, thereby inhibiting the Fenton reaction which generates highly reactive hydroxyl radicals. nih.gov B6NO also effectively inhibits lipid peroxidation initiated by organic peroxides and reduces the concentration of reactive oxygen species (ROS) in normal cells under induced oxidative stress. nih.gov
Conversely, derivatives of the benzoyl group, such as 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), have shown a dual role. These compounds can directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂), but not the superoxide (B77818) radical (O₂•⁻). nih.gov However, under certain conditions, they also exhibit pro-oxidant abilities, enhancing the production of reactive oxygen species. nih.gov Similarly, benzoyl peroxide itself is a well-known generator of free radicals, which can deplete cellular antioxidants like Vitamin E and glutathione (B108866). nih.govnih.gov
These findings suggest that the antioxidant profile of a compound like this compound would be complex, potentially influenced by the interplay between the antioxidant-conferring pyridoxine core and the reactive potential of the benzoyl group.
Investigational Mechanisms of Action in Preclinical Models
Cellular Antiproliferative Mechanisms (Non-human Cell Lines)
There is no specific research available on the cellular antiproliferative mechanisms of this compound. However, studies on pyridoxine and its derivatives indicate potential for such activity.
Pyridoxine (Vitamin B6) has been shown to exert anti-tumorigenic effects on pro-monocytic lymphoma cells (U937 cell line). nih.gov In these cells, pyridoxine inhibited proliferation in a dose-dependent manner and reduced the expression of Interleukin-1β (IL-1β), a cytokine known to promote tumor proliferation and angiogenesis. nih.gov
Other research has explored the cytotoxic potential of more complex pyridoxine derivatives. For example, doxorubicin (B1662922) derivatives that incorporate a pyridoxine moiety have been synthesized and tested against various tumor cell lines. These conjugates demonstrated cytotoxicity, and their effectiveness was evaluated to understand structure-activity relationships, though specific mechanisms like apoptosis or cell cycle arrest were part of a broader investigation into their chemotherapeutic potential. nih.gov
In contrast, the benzoyl group's precursor, benzoyl peroxide, has been identified as a tumor promoter in mouse skin models and can induce epidermal hyperplasia. nih.gov In vitro studies using human keratinocyte cell lines (RHEK-1) have established its cytotoxicity, showing that it can damage plasma membrane integrity, lower intracellular glutathione levels, and induce lipid peroxidation. nih.gov
The table below summarizes the antiproliferative effects observed for pyridoxine on a non-human cancer cell line.
Table 1: Antiproliferative Effects of Pyridoxine on U937 Cells This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Effect | Concentration Range for Significant Inhibition | Study Day of Max Inhibition |
|---|---|---|---|---|
| Pyridoxine | U937 (promonocytic lymphoma) | Dose-dependent inhibition of cell proliferation | 125-1000 µg/mL | Day 6 |
Antimicrobial Mechanisms in Bacterial and Fungal Strains (In Vitro)
Direct studies on the antimicrobial action of this compound are absent. However, research on a structurally similar compound, Benzyl (B1604629) 4-O-benzoyl-α-L-rhamnopyranoside , provides significant insight into the potential antimicrobial activity of a 4-O-benzoyl moiety on a sugar-like framework.
A study involving the synthesis and antimicrobial evaluation of Benzyl 4-O-benzoyl-α-L-rhamnopyranoside and its derivatives against eight human pathogenic bacteria and two fungi revealed notable activity. mdpi.com The structure-activity relationship (SAR) analysis from this study concluded that the incorporation of a benzoyl group at the C-4 position of the rhamnopyranose structure enhanced the antimicrobial potential compared to the parent compound. mdpi.com The findings indicated that these derivatives were generally more effective against pathogenic fungi than bacteria. mdpi.com
Further research into other pyridoxine derivatives, specifically quaternary ammonium (B1175870) salts, has shown high bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rjeid.comnih.gov These compounds are effective even against bacteria embedded in biofilms, a structure that typically confers high resistance to antibiotics. flemingcollege.canih.govresearchgate.net
The antimicrobial mechanisms of the benzoyl group itself are well-documented through studies on N-benzoyl amino esters and benzoic acid. N-benzoylamino methyl esters derived from amino acids like valine and tryptophan have demonstrated potent antifungal activity against Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx
The table below presents the results for the antimicrobial screening of Benzyl 4-O-benzoyl-α-L-rhamnopyranoside against various pathogens. mdpi.com
Table 2: In Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-L-rhamnopyranoside This table is interactive. You can sort and filter the data.
| Test Organism | Type | Zone of Inhibition (mm) |
|---|---|---|
| Bacillus cereus | Gram-positive Bacteria | 13 |
| Staphylococcus aureus | Gram-positive Bacteria | 15 |
| Escherichia coli | Gram-negative Bacteria | 12 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 |
| Shigella sonnei | Gram-negative Bacteria | 12 |
| Shigella dysenteriae | Gram-negative Bacteria | 13 |
| Salmonella typhi | Gram-negative Bacteria | 11 |
| Salmonella paratyphi | Gram-negative Bacteria | 10 |
| Aspergillus niger | Fungus | 20 |
| Candida albicans | Fungus | 18 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Determinants for Biological Activity
The specific arrangement of functional groups in 4-O-Benzoyl Pyridoxine (B80251) is critical for its biological effects. Key areas of investigation include the role of the benzoyl substituent and the impact of alterations to the pyridine (B92270) ring.
The introduction of a benzoyl group at the 4-O position of the pyridoxine molecule has a significant impact on its properties. This esterification modulates the lipophilicity of the parent vitamin B6 molecule, which can influence its absorption and distribution.
A study comparing α-4-O-Benzoyl-pyridoxine (PN-4'MB) with its isomer, α-5-O-benzoyl-pyridoxine (PN-5'MB), revealed differences in their stability and biological activity. For instance, PN-4'MB was found to be hydrolyzed approximately 10 times faster than PN-5'MB in the pH range of 1-7. nih.gov Both isomers demonstrated bactericidal activity against Escherichia coli and Bacillus subtilis. nih.gov Furthermore, they were shown to counteract the effects of 4'-methoxypyridoxine, a potent vitamin B6 antagonist, in mice. nih.gov The differential hydrolysis rates suggest that the position of the benzoyl group is a key determinant of the compound's stability and, consequently, the release of active pyridoxine.
The benzoyl moiety itself is a common functional group in organic chemistry and can be found in numerous biologically active compounds. wikipedia.org Its presence can influence how a molecule interacts with biological targets, often through hydrophobic and aromatic interactions.
| Compound | Relative Hydrolysis Rate (pH 1-7) |
|---|---|
| α-4-O-Benzoyl-pyridoxine (PN-4'MB) | ~10x |
| α-5-O-benzoyl-pyridoxine (PN-5'MB) | 1x |
The pyridine ring is a fundamental component of pyridoxine and its derivatives, and modifications to this ring system can profoundly alter biological activity. The nitrogen atom in the pyridine ring imparts basic properties and can participate in hydrogen bonding, which is often crucial for interactions with biological macromolecules.
The pyridine scaffold is present in a wide array of medicinally active compounds, highlighting its importance in drug design. rsc.orgnih.govnih.gov Alterations to the pyridine ring, such as the introduction of different substituents or fusion to other ring systems, can lead to a diverse range of pharmacological activities. Therefore, any modification to the pyridine core of 4-O-Benzoyl Pyridoxine would be expected to significantly influence its biological profile.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable tools for understanding the behavior of molecules like this compound at an atomic level. These techniques can predict how the molecule will interact with biological targets, its preferred three-dimensional shape, and its chemical reactivity and stability.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to understand how it interacts with the active sites of enzymes or receptors.
For this compound, a docking study could reveal key interactions, such as hydrogen bonds involving the pyridine nitrogen or the carbonyl oxygen of the benzoyl group, and hydrophobic interactions with the aromatic rings. This information would be invaluable for understanding its mechanism of action and for the rational design of new derivatives with improved activity.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
The conformation of pyridoxal-5'-phosphate (PLP), a related pyridoxine derivative, has been shown to be crucial for its catalytic activity in enzymes. nih.govuniroma1.it Changes in the conformation of the enzyme-substrate complex are often required to facilitate the chemical reaction. nih.gov For this compound, the relative orientation of the benzoyl group with respect to the pyridine ring will be a key conformational feature.
Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable, low-energy conformations. These studies can provide insights into the flexibility of the molecule and the shapes it is likely to adopt in a biological environment.
Computational chemistry can be used to predict the reactivity and stability of molecules. For this compound, this could involve calculating properties such as its susceptibility to hydrolysis, which has been studied experimentally. nih.gov The stability of the ester linkage is a critical factor in its role as a pro-drug for pyridoxine.
The stability of pyridoxine itself has been evaluated under various conditions, and it has been found to be relatively stable in certain formulations. nih.gov The benzoyl group, in compounds like benzoyl peroxide, is known to have specific reactivity, and its stability can be influenced by the surrounding chemical environment. researchgate.netdrugbank.com Computational models could be used to predict the activation energies for different degradation pathways of this compound, providing a theoretical basis for its observed stability.
| Compound Name |
|---|
| This compound |
| α-4-O-Benzoyl-pyridoxine (PN-4'MB) |
| α-5-O-benzoyl-pyridoxine (PN-5'MB) |
| Pyridoxine |
| 4'-methoxypyridoxine |
| Pyridoxal-5'-phosphate (PLP) |
| Benzoyl peroxide |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques
Chromatography is fundamental to the separation and quantification of 4-O-Benzoyl pyridoxine (B80251) from complex mixtures, including reaction media and biological samples. The choice of technique depends on the analyte's volatility and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyridoxine and its derivatives due to their polarity and thermal lability. unomaha.eduresearchgate.netsemanticscholar.org For 4-O-Benzoyl pyridoxine, reversed-phase HPLC is the most widely applicable method. unomaha.eduresearchgate.net This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A typical HPLC system for analyzing this compound would employ a C18 column, which uses an octadecylsilyl bonded silica (B1680970) as the stationary phase. unomaha.edu The mobile phase generally consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.orgresearchgate.net The pH of the aqueous component is often adjusted to an acidic range to ensure the consistent protonation state of the molecule. ptfarm.pl Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring and the benzoyl group are strong chromophores. unomaha.eduptfarm.pl The maximum UV absorbance for pyridoxine is around 290 nm, and this wavelength is often used for detection. unomaha.eduresearchgate.netptfarm.pl
Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. unomaha.eduresearchgate.net The method's precision and accuracy are validated to ensure reliable results. semanticscholar.org
Table 1: Example HPLC Parameters for Analysis of Pyridoxine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | unomaha.edusemanticscholar.orgresearchgate.net |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) | semanticscholar.orgresearchgate.netjuniperpublishers.com |
| Elution Mode | Isocratic or Gradient | unomaha.edunih.gov |
| Flow Rate | 1.0 - 1.25 mL/min | unomaha.edusemanticscholar.org |
| Detection | UV at ~290 nm or Fluorescence | unomaha.eduptfarm.plnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25-37°C) | semanticscholar.orgresearchgate.net |
This table presents typical conditions used for pyridoxine and related compounds, which would be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While pyridoxine and its esters have limited volatility, they can be analyzed by GC-MS after a derivatization step. nih.gov This process involves converting the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or TMS derivatives). hmdb.ca
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. juniperpublishers.comhmdb.ca As the separated components elute from the column, they enter the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), which causes them to fragment in a predictable and reproducible manner. juniperpublishers.com
The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of the compound. For this compound, GC-MS analysis would confirm the molecular weight of the derivatized molecule and show characteristic fragments corresponding to the pyridoxine backbone and the benzoyl group.
Table 2: General GC-MS Parameters for Derivatized Pyridoxine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) | hmdb.ca |
| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) | juniperpublishers.comcrimsonpublishers.com |
| Carrier Gas | Helium | crimsonpublishers.com |
| Injection Mode | Splitless | crimsonpublishers.com |
| Temperature Program | Ramped oven temperature (e.g., 80°C to 300°C) | juniperpublishers.comcrimsonpublishers.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | juniperpublishers.comcrimsonpublishers.com |
| Detector | Quadrupole Mass Analyzer | juniperpublishers.comcrimsonpublishers.com |
This table outlines common parameters for the GC-MS analysis of derivatized vitamin B6 compounds.
Spectroscopic Techniques
Spectroscopy involves the interaction of electromagnetic radiation with the analyte to provide detailed information about its structure and concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules in solution. kpfu.ruresearchgate.net For this compound, 1H NMR and 13C NMR spectroscopy are essential for confirming the successful synthesis and regiochemistry of the molecule. researchgate.netnih.gov
In a 1H NMR spectrum of this compound, the signals for the protons on the pyridine ring, the methyl group, the methylene (B1212753) groups, and the benzoyl group would all appear at characteristic chemical shifts. The key confirmation would be the significant downfield shift of the protons on the methylene group at the 4-position, caused by the deshielding effect of the adjacent benzoyl ester group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons and further confirm the structure. kpfu.ru
Table 3: Predicted 1H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (C6) | ~8.0 | Singlet |
| Benzoyl-H (ortho) | ~8.0-8.2 | Doublet |
| Benzoyl-H (meta, para) | ~7.4-7.6 | Multiplet |
| Methylene-H (C4') | ~5.2 | Singlet |
| Methylene-H (C5') | ~4.8 | Singlet |
| Methyl-H (C2') | ~2.5 | Singlet |
| Hydroxyl-H (C3-OH) | Variable | Broad Singlet |
Note: These are predicted values based on the structure and data for related pyridoxine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues through fragmentation analysis. nih.gov For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with a mass analyzer (such as a quadrupole or time-of-flight) is a common approach. nih.gov
In ESI-MS, the sample is ionized directly from a solution, typically forming a protonated molecular ion [M+H]+. The mass of this ion allows for the precise determination of the molecular weight of this compound.
Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern can be analyzed to confirm the connectivity of the molecule. For this compound, characteristic fragments would include the loss of the benzoyl group (C7H5O) and further fragmentation of the pyridoxine core.
Table 4: Expected Mass Spectrometry Data for this compound (C15H15NO4)
| Ion | Description | Calculated m/z |
|---|---|---|
| [M+H]+ | Protonated Molecular Ion | 274.10 |
| [M-C7H5O]+ | Loss of benzoyl group | 168.06 |
These values represent the expected major ions in a positive mode ESI-MS/MS spectrum.
UV-Visible spectrophotometry is a simple, rapid, and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. scispace.comoaskpublishers.com The pyridoxine structure contains a pyridine ring, which is a chromophore that absorbs UV light. ptfarm.pl The addition of a benzoyl group, another strong chromophore, to the pyridoxine molecule is expected to influence its absorption properties.
The wavelength of maximum absorbance (λmax) for pyridoxine hydrochloride is typically observed around 290 nm in an acidic medium. unomaha.eduresearchgate.netptfarm.pl The conjugation of the benzoyl group to the pyridoxine structure would likely result in a shift of the λmax. This absorbance maximum can be used to quantify this compound in solution using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. impactfactor.orgresearchgate.net This technique is valuable for routine concentration measurements and can also be employed to study interactions with other molecules that may cause a change in the UV-Vis spectrum.
Table 5: UV Absorbance Characteristics
| Compound | Typical λmax | Notes |
|---|---|---|
| Pyridoxine | ~290 nm | In acidic solution unomaha.eduptfarm.pl |
Based on the conducted research, there is no specific information available regarding the electrochemical characterization of the compound “this compound.” The existing scientific literature extensively covers the electrochemical analysis of pyridoxine (Vitamin B6) and its various salts, but not the specific 4-O-Benzoyl derivative requested.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Electrochemical Characterization in Research Applications" for this compound as the data does not appear to be publicly available.
Emerging Research Applications and Future Directions
Development of Research Probes and Chemical Tools
The inherent biological role of pyridoxine (B80251) and its derivatives as cofactors for over 140 enzymatic reactions makes them ideal candidates for the development of chemical probes. researchgate.netnih.gov These tools are crucial for exploring cellular metabolism, identifying novel enzyme targets, and screening for new antibiotic compounds. nih.gov
Researchers have successfully tailored pyridoxal (B1214274) (PL) probes with various modifications to map pyridoxal phosphate-dependent enzymes (PLP-DEs) in clinically significant pathogens. nih.gov This approach allows for the infiltration of cellular metabolism, enabling the identification and characterization of previously unknown enzymes. nih.gov By using competitive profiling with these probes, it is possible to identify antibiotically active inhibitors and their specific cellular targets. nih.gov
While much of the current research focuses on pyridoxal-based probes, the principles can be extended to other pyridoxine derivatives like 4-O-Benzoyl pyridoxine. The benzoyl group can modulate the molecule's properties, such as lipophilicity and cell permeability, which are critical for an effective chemical probe. Future research may involve the synthesis of this compound analogues equipped with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the detection and identification of interacting proteins and enzymes, thereby unraveling new biological pathways and potential drug targets.
Potential in Organic Redox Flow Battery Research
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale, cost-effective, and safe energy storage. chemrxiv.org The search for stable, soluble, and redox-active organic molecules has led researchers to explore derivatives of Vitamin B6. chemrxiv.orgchemrxiv.org
Recent studies have investigated a series of diverse, redox-active benzoyl pyridinium (B92312) salts synthesized from pyridoxal hydrochloride, a vitamer of Vitamin B6. chemrxiv.orgchemrxiv.orgjyu.finih.gov These compounds have been characterized for their electrochemical properties for potential use as anolytes in AORFBs. jyu.fiacs.org
Key findings from this research include:
Electrochemical Activity: Cyclic voltammetry studies showed that these benzoyl pyridinium salts exhibit redox reversibility, particularly under basic conditions (e.g., in 0.1 M NaOH). jyu.finih.gov
Two-Electron Process: Both cyclic voltammetry analysis and electrochemical simulations confirmed that the redox activity involves a two-electron process. chemrxiv.orgjyu.fi
Irreversibility in Practice: Despite apparent reversibility in voltammetry, laboratory-scale redox flow battery tests revealed a significant challenge. The batteries could be fully charged, but no discharge was observed. chemrxiv.orgjyu.finih.gov
Mechanism of Irreversibility: Further investigation through bulk electrolysis and computational studies suggested that the reduction of the ketone group proceeds through a three-step process involving electron transfer, proton-coupled electron transfer, and finally proton transfer, yielding a benzylic secondary alcohol. jyu.finih.gov The final proton transfer step was found to be irreversible in 0.1 M NaOH, which accounts for the inability of the battery to discharge. jyu.finih.gov
Table 1: Electrochemical Properties of Vitamin B6-Based Benzoyl Pyridinium Salts html
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing 4-O-Benzoyl pyridoxine to ensure reproducibility in academic research?
- Methodological Answer : Synthesis optimization should employ orthogonal analytical techniques such as HPLC coupled with UV-Vis spectroscopy (e.g., using Huber regression for spectral deconvolution to verify purity ). Characterization should include calorimetric studies to assess thermodynamic stability under varying pH and ionic conditions, as demonstrated in pyridoxine dissociation experiments . Structural confirmation via NMR and mass spectrometry is critical, with protocols adapted from benzoic acid derivative analyses .
Q. How does this compound participate in pyridoxine-dependent metabolic pathways, and what experimental models are suitable for investigating its biochemical role?
- Methodological Answer : Use E. coli mutants (e.g., serC or pdxB strains) to study biosynthetic pathway interactions, as these models reveal compensatory mechanisms when pyridoxine derivatives are introduced . Enzyme kinetic assays (e.g., using Rv2607 oxidase from Mycobacterium tuberculosis) can elucidate substrate specificity modifications induced by benzoylation . Isotopic labeling (e.g., -glucose tracing) may clarify carbon flux alterations in serine-pyridoxine crosstalk .
Advanced Research Questions
Q. How can researchers resolve spectral overlap challenges when quantifying this compound in complex biological matrices?
- Methodological Answer : Apply robust regression models (e.g., RANSAC or Theil-Sen) to UV-Vis data, as validated for pyridoxine HCl in overlapping spectra with caffeine. Pair this with Wilcoxon rank tests to confirm no significant difference between predicted and experimental concentrations (p > 0.05) . For high-throughput studies, integrate machine learning algorithms trained on spectral libraries of benzoyl derivatives .
Q. What experimental designs address species-specific discrepancies in pyridoxine derivative efficacy, such as neurotoxicity or metabolic responses?
- Methodological Answer : Use cross-species dose-response frameworks, as in UDMH toxicity studies where pyridoxamine/pyridoxine efficacy differed between mice, rats, and dogs . Implement a two-phase design:
- Phase I : Co-administer this compound with toxins (e.g., monomethylhydrazine) to assess protective effects.
- Phase II : Replicate without adjuvants to isolate compound-specific responses . Statistical modeling (quadratic regression via SAS) can estimate optimal dosing thresholds .
Q. How should contradictory data on neurotoxicity thresholds for pyridoxine derivatives be reconciled in preclinical studies?
- Methodological Answer : Conduct dose-escalation trials with histopathological endpoints (e.g., sensory neuronopathy assessments ). Apply NOAEL/LOAEL criteria from pyridoxine toxicity studies, where animal models validated human thresholds . Use mixed-effects models to account for inter-study variability in dose-duration relationships (e.g., inverse proportionality between intake duration and symptom onset ).
Q. What strategies ensure stability of this compound in long-term in vitro assays under varying physicochemical conditions?
- Methodological Answer : Perform accelerated stability testing using Design of Experiments (DoE) to simulate temperature, pH, and light exposure. Reference protocols from vitamin B6 stability studies in cell culture media, where iron and ammonium nitrate concentrations significantly impact degradation rates . Validate results via LC-MS/MS to track benzoyl group hydrolysis.
Methodological Frameworks for Systematic Analysis
Q. How can systematic reviews optimize evidence synthesis for this compound’s therapeutic potential in niche applications (e.g., chemotherapy adjuvant studies)?
- Methodological Answer : Follow PRISMA guidelines with keyword combinations (e.g., "pyridoxine derivatives AND neuropathy AND chemotherapy") across PubMed, Web of Science, and Scopus . Use PICO frameworks to structure research questions:
- Population : Preclinical models (e.g., macaque neurotoxicity assays ).
- Intervention : Dose-adjusted this compound.
- Comparison : Placebo or unmodified pyridoxine.
- Outcome : Biomarkers (e.g., plasma homocysteine levels ).
Q. What statistical approaches are recommended for analyzing genetic variability in responses to this compound, particularly in metabolic disorders?
- Methodological Answer : Leverage AGXT mutation studies from primary hyperoxaluria research, where rare variants (e.g., p.G170R) show differential pyridoxine responsiveness . Use subgroup meta-analysis to compare allelic effects, supplemented by CRISPR-Cas9 knock-in models to validate functional impacts of benzoylation on enzyme kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
